molecular formula C10H11NO B033635 5,6-Dimethylisoindolin-1-one CAS No. 110568-65-5

5,6-Dimethylisoindolin-1-one

Cat. No.: B033635
CAS No.: 110568-65-5
M. Wt: 161.2 g/mol
InChI Key: KBCRPFNBLVDALE-UHFFFAOYSA-N
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Description

5,6-Dimethylisoindolin-1-one is a heterocyclic organic compound that belongs to the isoindolinone family This compound is characterized by a fused ring system consisting of a benzene ring and a lactam ring The presence of two methyl groups at the 5 and 6 positions of the isoindolinone core structure distinguishes it from other isoindolinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethylisoindolin-1-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 3,4-dimethylbenzaldehyde with an amine, followed by cyclization to form the isoindolinone ring. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and heating to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve multi-step processes starting from readily available raw materials. The large-scale synthesis often employs continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethylisoindolin-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding isoindolinone derivatives with different functional groups.

    Reduction: Reduction reactions can convert the lactam ring into an amine group, leading to the formation of isoindoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzene ring, modifying the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Electrophilic substitution reactions often employ reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid).

Major Products Formed

The major products formed from these reactions include various substituted isoindolinone derivatives, which can exhibit different chemical and physical properties based on the nature of the substituents introduced.

Scientific Research Applications

5,6-Dimethylisoindolin-1-one has found applications in several scientific research areas:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: It is used in the synthesis of advanced materials, including polymers and dyes, due to its stable ring structure and functional versatility.

    Biological Studies: The compound serves as a model system for studying the biological activity of isoindolinone derivatives, including their interactions with enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    Isoindolin-1-one: The parent compound without the methyl groups at the 5 and 6 positions.

    5-Methylisoindolin-1-one: A derivative with a single methyl group at the 5 position.

    6-Methylisoindolin-1-one: A derivative with a single methyl group at the 6 position.

Uniqueness

5,6-Dimethylisoindolin-1-one is unique due to the presence of two methyl groups, which can influence its chemical reactivity and biological activity. The methyl groups can affect the compound’s steric and electronic properties, potentially enhancing its stability and interaction with molecular targets compared to its mono-methylated or non-methylated counterparts.

Properties

IUPAC Name

5,6-dimethyl-2,3-dihydroisoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-6-3-8-5-11-10(12)9(8)4-7(6)2/h3-4H,5H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBCRPFNBLVDALE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)C(=O)NC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30554127
Record name 5,6-Dimethyl-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30554127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110568-65-5
Record name 2,3-Dihydro-5,6-dimethyl-1H-isoindol-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110568-65-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6-Dimethyl-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30554127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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